Diethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate

Description

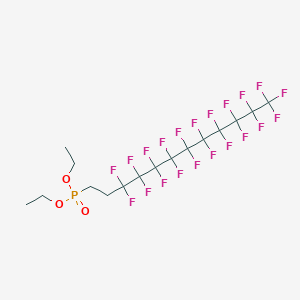

This compound is a fluorinated phosphonate ester characterized by a perfluorinated dodecyl chain (21 fluorine atoms) attached to a diethyl phosphonate group. Its synthesis involves reacting 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl iodide with diethyl phosphite or related reagents in the presence of Aliquat® 336, typically in water at 90–110°C . The perfluorinated chain imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable in surface modification and materials science.

Properties

CAS No. |

854095-13-9 |

|---|---|

Molecular Formula |

C16H14F21O3P |

Molecular Weight |

684.22 g/mol |

IUPAC Name |

12-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane |

InChI |

InChI=1S/C16H14F21O3P/c1-3-39-41(38,40-4-2)6-5-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h3-6H2,1-2H3 |

InChI Key |

IUUVQAYNLGBYHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- The fluorinated chain drastically enhances hydrophobicity and thermal stability compared to non-fluorinated analogs. However, the electron-withdrawing fluorine atoms reduce the phosphonate group's reactivity in nucleophilic substitution or hydrolysis reactions .

2.2. Comparison with Other Fluorinated Phosphorus Compounds

Bis(henicosafluorododecyl) Hydrogen Phosphate ():

- Structural Difference : Phosphate (C–O–P bond) vs. Phosphonate (C–P bond).

- Acidity : Phosphates (pKa ~1–2) are more acidic than phosphonates (pKa ~2–3) due to the electronegative oxygen in the phosphate group .

- Applications : Phosphates are often used as surfactants, while phosphonates are preferred for hydrolytic stability in harsh environments .

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl Dihydrogen Phosphate ():

2.3. Comparison with β-Lactam and Heterocyclic Phosphonates

Phosphonates like Diethyltrans-1-benzyl-4-(4-bromophenyl)-2-oxoazetidine-3-phosphonate () and Diethyl (2-oxo-6-phenyl-2H-chromen-3-yl)phosphonate () feature nitrogen- or oxygen-containing heterocycles.

| Property | Target Compound | β-Lactam/Chromene Phosphonates |

|---|---|---|

| Applications | Materials science | Pharmaceutical intermediates |

| Reactivity | Low (fluorinated chain) | High (active sites for drug synthesis) |

| Synthesis Complexity | Moderate | High (multi-step heterocycle formation) |

Key Insight : The target compound’s lack of heterocyclic moieties simplifies synthesis but limits its utility in medicinal chemistry compared to β-lactam derivatives .

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of structurally similar iodinated phosphonates .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of the perfluorinated chain on the phosphonate group’s reactivity.

- Spectroscopy : Combine NMR (to assess phosphorus environment) and FT-IR (to detect C-F stretching modes at ~1200 cm) .

(Advanced) How can contradictions in experimental data on fluorocarbon chain stability be resolved?

Methodological Answer :

Discrepancies in thermal degradation or solubility data may arise from:

- Impurity Profiles : Analyze residual fluorocarbon precursors via GC-MS .

- Environmental Factors : Conduct stability studies under varying humidity and temperature (e.g., accelerated aging at 40°C/75% RH) .

- Comparative Studies : Reference structurally analogous compounds (e.g., diethyl (4-nitrobenzyl)phosphonate) to isolate chain-specific effects .

(Advanced) What theoretical frameworks guide the design of experiments for this compound’s application in membrane technologies?

Methodological Answer :

Link research to:

- Solution-Diffusion Theory : Predict solute transport through membranes by modeling the phosphonate’s interaction with polymers (e.g., polyamide) .

- Structure-Activity Relationships (SAR) : Correlate the perfluorinated chain length with membrane selectivity using linear free-energy relationships (LFER) .

- Experimental Validation : Use dead-end filtration cells to measure permeability coefficients under varying pressures .

(Advanced) How to assess the environmental and toxicological risks of this compound in materials research?

Q. Methodological Answer :

- Migration Studies : Simulate leaching into aqueous media using EU Regulation 10/2011 protocols (e.g., 10% ethanol at 60°C for 10 days) .

- Toxicological Screening : Conduct in vitro mammalian cell micronucleus tests to evaluate genotoxicity .

- Ecotoxicity Modeling : Apply quantitative structure-toxicity relationship (QSTR) models to predict effects on aquatic organisms .

(Basic) What are the storage and handling protocols to ensure compound stability?

Q. Methodological Answer :

- Storage : Store at -80°C in amber vials under argon to prevent hydrolysis. Avoid long-term storage at -20°C (degradation observed after 1 month) .

- Handling : Use glove boxes with <1 ppm O to minimize oxidation. Pre-dry solvents (e.g., molecular sieves for THF) before use .

(Advanced) How does the perfluorinated chain influence solvent compatibility in catalytic applications?

Q. Methodological Answer :

- Solubility Screening : Test in fluorophilic solvents (e.g., perfluorohexane) versus polar aprotic solvents (e.g., DMF) using cloud-point measurements.

- Catalytic Activity : Compare turnover frequencies (TOF) in hydrogenation reactions with non-fluorinated analogs (e.g., diethyl benzylphosphonate) .

- Mechanistic Insight : Use / HOESY NMR to study solvent-shell organization around the fluorinated chain .

(Basic) What spectroscopic techniques are critical for quantifying reaction intermediates?

Q. Methodological Answer :

- Real-Time Monitoring : Use inline NMR to track phosphorylation progress .

- Mass Spectrometry : Apply MALDI-TOF to detect low-abundance intermediates (e.g., mono-fluorinated byproducts) .

- Fluorescence Quenching : Monitor fluorophore-tagged analogs to study aggregation behavior in solution .

(Advanced) How to address discrepancies between computational predictions and experimental reactivity data?

Q. Methodological Answer :

- Parameter Calibration : Refine DFT functionals (e.g., B3LYP-D3) to account for dispersion forces in the perfluorinated chain .

- Error Analysis : Quantify uncertainties in solvent effect modeling using conductor-like screening models (COSMO) .

- Experimental Cross-Validation : Compare kinetic isotope effects (KIE) with simulated transition states .

(Advanced) What methodologies optimize this compound’s use in non-automotive fuel additives?

Q. Methodological Answer :

- Combustion Testing : Evaluate flame-retardant properties in bomb calorimeters (ASTM D240) .

- Synergistic Blends : Formulate with renewable fuels (e.g., biodiesel) and measure ignition delay times in rapid compression machines .

- Emission Analysis : Use GC-ECD to quantify fluorine-containing combustion byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.